Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Description
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] (CAS: 1373932-60-5) is a polycyclic compound featuring a spiro-oxirane moiety fused to a pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane scaffold. This structure combines the rigidity of the pentacyclic cage with the reactivity of an epoxide group, making it a unique candidate for exploring structure-activity relationships in medicinal chemistry and materials science .
Properties
IUPAC Name |
spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFKLLYFNWTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C56CO6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .
Scientific Research Applications
Materials Science
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is being explored for its potential use in the development of advanced materials due to its unique structural properties. Its rigidity and thermal stability make it suitable for applications in high-performance polymers and coatings.
- Case Study : Research has shown that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal resistance, making them ideal candidates for aerospace and automotive applications.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry as a scaffold for drug development. Its unique structure allows for modifications that can lead to the synthesis of novel therapeutic agents.
- Case Study : A study demonstrated that derivatives of spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] exhibited significant biological activity against specific cancer cell lines, indicating its potential as an anticancer agent.
Organic Synthesis
In organic synthesis, spiro compounds are valuable intermediates due to their ability to undergo various chemical transformations while maintaining structural integrity.
- Case Study : Researchers have utilized spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] in multi-step synthetic routes to create complex natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and functional differences between spiro[oxirane-2,4'-pentacyclo[...]undecane] and related polycyclic compounds:
Calcium Channel Blockade
- NGP1-01 : Exhibits dual LTCC and NMDA receptor blockade (IC₅₀ for LTCC: ~0.1–1 μM), outperforming classical blockers like nimodipine (IC₅₀: 0.008 μM) in neuroprotection assays .
- Azatriquinylamines (14a–f) : Show moderate LTCC inhibition (IC₅₀: 1–10 μM), with electron-withdrawing substituents (e.g., 14e) enhancing activity .
- Spiro-oxirane compound: No direct data, but epoxide reactivity may enable covalent interactions with ion channels, akin to other electrophilic modulators.
Neuroprotection
- NGP1-01 : Reduces peroxide-induced cell death in PC12 cells (LDH assay) and attenuates MPTP-induced Parkinsonism in vivo .
- Dopamine uptake inhibitors : Analog 8-phenylethyl-8,11-oxapentacyclo[...]undecane blocks dopamine uptake (IC₅₀: 23 μM), comparable to amantadine (IC₅₀: 82 μM) .
Physicochemical Properties
Biological Activity
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is a complex organic compound notable for its unique spirocyclic structure. Its molecular formula is with a molecular weight of approximately 174.24 g/mol. This compound has attracted attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities.
The biological activity of Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is primarily attributed to its interaction with specific molecular targets within biological systems. The rigid spirocyclic framework allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Notably, the oxirane ring can undergo ring-opening reactions that lead to the formation of reactive intermediates capable of interacting with various biomolecules.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is limited, its structural characteristics indicate potential efficacy against certain pathogens.
- Cytotoxicity : Investigations into related compounds have shown cytotoxic effects against cancer cell lines. The unique structure may enhance selective toxicity towards malignant cells while sparing normal cells.
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways relevant to disease processes.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the spirocyclic structure could enhance activity against specific bacterial strains.
Case Study 2: Cytotoxic Effects
Research focused on a series of spirocyclic compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The findings suggested that the introduction of oxirane functionalities could improve the anticancer properties of these compounds.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Spiro[oxirane-2,4'-pentacyclo[6.3.0.0{2,6}.0{3,10}.0{5,9}]undecane] | Potential antimicrobial and cytotoxic effects | Interaction with enzymes and receptors |
| Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane] | Moderate antimicrobial activity | Enzyme inhibition |
| β-Pinene oxide | Low cytotoxicity | Limited interaction with biological targets |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[oxirane-2,4'-pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane] derivatives, and how are they optimized for purity?
- Methodology : The compound is synthesized via reductive amination of precursors like pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (PCU) with amines (e.g., pyridin-4-ylmethylamine). Purification involves sequential column chromatography and preparative thin-layer chromatography (TLC), yielding products with <5% purity . For functionalized derivatives (e.g., cyanosilylated PCU), microwave-assisted solvent-free reactions using sulphated zirconia or hydrotalcite catalysts reduce reaction times (from 24h to 30min) and improve yields (e.g., 93% for lactones via Baeyer-Villiger oxidation) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this spiro compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential for verifying molecular connectivity and mass. Single-crystal X-ray diffraction resolves stereochemistry and cage strain, particularly for enantiomerically pure forms, which are separated via liquid chromatography with chiral stationary phases (e.g., (-)-camphanic acid esters) . IR spectroscopy identifies functional groups like ketones or ethers in intermediates .
Q. What are the primary biological or material science applications of this compound in academic research?
- Applications : Derivatives like NGP1-01 (azacage PCU) act as multi-target ligands, blocking L-type calcium channels (LTCCs) with IC₅₀ values <10 µM. Biological evaluation involves lactate dehydrogenase (LDH) and Trypan blue assays to assess neuroprotection against oxidative stress in PC12 cells . In materials science, polynitro derivatives (e.g., hexanitrotrishomocubane) are studied as high-energy-density explosives due to their strained caged structures and thermal stability .
Advanced Research Questions
Q. How can researchers address low yields in multi-step syntheses of strained spiro compounds?
- Methodology : Optimize reaction conditions using computational tools (e.g., DFT) to predict intermediates’ stability. For example, oxidative nitration of trioxime intermediates with NaNO₂/K₃Fe(CN)₆ improves yields (35%→70% per step) by minimizing side reactions . Microwave-assisted catalysis (e.g., Mg/Al hydrotalcite) enhances regioselectivity in cyanosilylation .
Q. What experimental and computational approaches elucidate the relationship between molecular strain and reactivity in this compound?
- Methodology : X-ray crystallography and molecular mechanics calculations quantify bond elongation and nonbonded interactions in the cage structure. For instance, D3-trishomocubane derivatives exhibit lower strain than cubane analogs, balancing explosive power (53.35 MJ/L volumetric heat) with thermal stability (>200°C) . Density functional theory (DFT) models predict regioselectivity in radical cyclization cascades (e.g., tricyclo[6.3.0.0²,⁶]undecane formation) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodology : Standardize assay protocols (e.g., consistent cell lines, peroxide concentrations in LDH assays). Structure-activity relationship (SAR) studies using enantiomerically pure analogs (e.g., NGP1-01 vs. its stereoisomers) isolate stereochemical effects on LTCC blockade . Cross-validate results with electrophysiological techniques (e.g., sheep Purkinje fiber studies) .
Q. What strategies enable the design of enantioselective syntheses for spiro compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
